2-(Diisopropylamino)ethanol (CAS: 96-80-0), also known as N,N-Diisopropylethanolamine, is a tertiary amino alcohol characterized by bulky isopropyl groups on the nitrogen atom. This steric hindrance is a critical differentiator from simpler analogs like diethylethanolamine (DEAE) or dimethylethanolamine (DMEA). It functions as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, and is used as a catalyst and pH control agent in various industrial processes. [REFS-1, REFS-2] Its physical properties, such as a relatively high boiling point and specific viscosity, are key considerations in process design and material handling.
Substituting 2-(Diisopropylamino)ethanol with less sterically hindered analogs like Diethylethanolamine (DEAE) or Dimethylethanolamine (DMEA) often leads to process failure or suboptimal product performance. The two isopropyl groups significantly modify the molecule's steric accessibility, basicity (pKa), and nucleophilicity compared to the smaller ethyl or methyl groups in its common counterparts. This structural difference is critical in applications like polyurethane catalysis, where it influences reaction kinetics and cure profiles, and in the synthesis of specific pharmaceutical intermediates where precise molecular geometry is non-negotiable. [REFS-1, REFS-2] Furthermore, differences in physical properties such as boiling point and viscosity directly impact processability, including solvent loss in high-temperature applications and fluid handling requirements. [3]
2-(Diisopropylamino)ethanol offers superior thermal stability in high-temperature processes compared to its less-substituted analogs, Diethylethanolamine (DEAE) and Dimethylethanolamine (DMEA). Its significantly higher boiling point reduces volatile losses, improves process safety, and ensures more consistent reagent concentration. [REFS-1, REFS-2, REFS-3]
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 187-192 °C for 2-(Diisopropylamino)ethanol |
| Comparator Or Baseline | 161 °C for Diethylethanolamine (DEAE); 135 °C for Dimethylethanolamine (DMEA) |
| Quantified Difference | 26-31 °C higher than DEAE; 52-57 °C higher than DMEA |
| Conditions | Standard atmospheric pressure. |
For processes run at elevated temperatures, such as in certain resin productions or as a high-temperature scavenger, this compound minimizes material loss and maintains safer operating conditions.
In the synthesis of specific Active Pharmaceutical Ingredients (APIs), the precise structure of 2-(Diisopropylamino)ethanol is an absolute requirement, not a matter of choice. A prominent example is its use as a key intermediate for the antiarrhythmic drug Propafenone. [REFS-1, REFS-2] In this context, analogs like DEAE or DMEA are not viable substitutes, as the diisopropylamino moiety is integral to the final molecular structure and therapeutic activity of the drug. The synthesis routes described in patents explicitly specify this starting material.
| Evidence Dimension | Role as a named precursor in drug synthesis |
| Target Compound Data | Explicitly required for the synthesis of the drug Propafenone. |
| Comparator Or Baseline | Analogs such as DEAE and DMEA cannot be used to synthesize Propafenone as they would yield entirely different, inactive molecules. |
| Quantified Difference | Qualitative but absolute: substitution is not possible. |
| Conditions | Established multi-step organic synthesis routes for pharmaceutical manufacturing. |
For buyers in the pharmaceutical supply chain, securing a reliable source of 2-(Diisopropylamino)ethanol is critical for the uninterrupted production of specific high-value drugs.
As a sterically hindered amine, 2-(Diisopropylamino)ethanol exhibits different CO2 absorption characteristics compared to less hindered tertiary amines like DEAE. While tertiary amines like DEAE react with CO2 to form bicarbonate, the rate and equilibrium of this reaction are influenced by steric hindrance. [1] This property is exploited in gas treating applications where a balance between absorption capacity and the energy required for solvent regeneration is critical. The bulky isopropyl groups can lead to the formation of less stable carbamates, potentially lowering the energy penalty for stripping the CO2 during regeneration, a key procurement consideration for large-scale CO2 capture operations. [2]
| Evidence Dimension | Amine Classification and Reactivity Mechanism |
| Target Compound Data | Classified as a sterically hindered amine, which influences CO2 reaction pathways. |
| Comparator Or Baseline | DEAE is a standard, less-hindered tertiary amine. |
| Quantified Difference | Mechanistic difference: Hindered amines are known to favor bicarbonate formation and can offer lower regeneration energy compared to unhindered amines that may form more stable carbamates. |
| Conditions | Aqueous amine solutions for acid gas (CO2) scrubbing. |
This compound is a candidate for formulating specialized solvents for CO2 capture where lower regeneration energy is a primary driver for reducing operational costs.
This compound is the mandated choice for synthesizing specific APIs, such as the antiarrhythmic Propafenone, where its unique diisopropylamino structure is essential for the drug's final form and function. [1] Procurement for this purpose is based on an absolute, non-substitutable requirement.
Due to its high boiling point, over 25°C higher than DEAE, it is the appropriate choice for use as a pH control agent, reaction scavenger, or catalyst in processes operating above 150°C where minimizing volatile losses and maintaining stable concentrations are paramount for process control and safety. [REFS-2, REFS-3]
As a sterically hindered amine, it is a key candidate for formulating next-generation gas treating solvents. Its structure is leveraged in research and development aimed at reducing the significant energy costs associated with solvent regeneration in industrial CO2 capture facilities. [3]
Corrosive;Acute Toxic;Irritant